3-Methyl-1-(pyridin-3-ylmethyl)piperazine CAS 39244-80-9 properties
3-Methyl-1-(pyridin-3-ylmethyl)piperazine CAS 39244-80-9 properties
An In-depth Technical Guide to 3-Methyl-1-(pyridin-3-ylmethyl)piperazine: Synthesis, Characterization, and Pharmacological Context
Introduction: Situating a Niche Scaffold in Medicinal Chemistry
The piperazine ring is a ubiquitous and privileged scaffold in modern drug discovery, prized for its unique physicochemical properties. Its six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts favorable aqueous solubility, oral bioavailability, and metabolic stability to drug candidates.[1] This core can be readily functionalized at its 1- and 4-positions to modulate potency, selectivity, and pharmacokinetic profiles, making it a cornerstone of many clinically successful drugs targeting the central nervous system (CNS), inflammation, and infectious diseases.[2][3]
This guide focuses on a specific, yet underexplored, derivative: 3-Methyl-1-(pyridin-3-ylmethyl)piperazine . This molecule combines three key structural motifs: the versatile piperazine core, a methyl group that introduces chirality and steric influence, and a pyridin-3-ylmethyl substituent, a known modulator of interactions with various biogenic amine receptors.[2]
It is critical to address a point of frequent confusion at the outset. The CAS Number 39244-80-9 is correctly assigned to the parent compound, 1-(pyridin-3-ylmethyl)piperazine .[4][5] The subject of this guide, the 3-methyl derivative, is a distinct chemical entity. Its dihydrochloride salt is registered under CAS Number 1803571-65-4 , confirming the existence of the free base, though specific literature on the free base itself is sparse.[6] This guide aims to provide a comprehensive technical overview by combining data from structurally related compounds with established principles of chemical synthesis and analysis, offering a foundational resource for researchers exploring this chemical space.
Physicochemical and Structural Properties
While extensive experimental data for 3-Methyl-1-(pyridin-3-ylmethyl)piperazine is not publicly available, we can infer its core properties based on its constituent parts and related analogs. The molecule is an asymmetric tertiary amine, and the presence of a chiral center at the 3-position of the piperazine ring means it can exist as (R)- and (S)-enantiomers.
Diagram 1: Annotated Structure of 3-Methyl-1-(pyridin-3-ylmethyl)piperazine
Caption: Structure of 3-Methyl-1-(pyridin-3-ylmethyl)piperazine with key atoms annotated.
Table 1: Calculated and Comparative Physicochemical Properties
| Property | Value for 3-Methyl-1-(pyridin-3-ylmethyl)piperazine | Comparative Value: 1-(pyridin-3-ylmethyl)piperazine[4] | Comparative Value: N-Methylpiperazine[7] |
|---|---|---|---|
| CAS Number | Not assigned (Free Base); 1803571-65-4 (Dihydrochloride)[6] | 39244-80-9 | 109-01-3 |
| Molecular Formula | C₁₁H₁₇N₃ | C₁₀H₁₅N₃ | C₅H₁₂N₂ |
| Molecular Weight | 191.27 g/mol | 177.25 g/mol | 100.16 g/mol |
| Appearance | Predicted: Colorless to yellow liquid/low melting solid | Colorless to light yellow liquid | Colorless liquid |
| Boiling Point | Predicted: >200 °C at 760 mmHg | Not available | 138 °C |
| logP (Calculated) | ~1.5 (Predicted) | Not available | -0.57 |
| pKa (Predicted) | ~8.5 (Piperazine N4), ~4.8 (Pyridine N) | Not available | Not available |
The introduction of the methyl group at the 3-position is expected to slightly increase the lipophilicity (logP) compared to the unsubstituted parent molecule. The basicity of the piperazine N4 nitrogen should be comparable to other N-alkyl piperazines, making it the primary site of protonation under physiological conditions.
Proposed Synthesis and Purification Workflow
A robust and scalable synthesis of 3-Methyl-1-(pyridin-3-ylmethyl)piperazine can be achieved via reductive amination. This standard organic transformation is highly efficient for forming C-N bonds and is widely used in pharmaceutical manufacturing. The causality behind this choice lies in the commercial availability of the starting materials and the generally high yields and clean reaction profiles associated with this method.
Key Reagents:
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2-Methylpiperazine (can be used as a racemic mixture or as a single enantiomer)
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3-Pyridinecarboxaldehyde
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Sodium triacetoxyborohydride (NaBH(OAc)₃) - A mild and selective reducing agent ideal for reductive aminations, as it is less sensitive to moisture than alternatives like sodium cyanoborohydride and does not reduce the aldehyde starting material prematurely.
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) - Anhydrous, non-protic solvents suitable for this reaction.
Diagram 2: Proposed Synthetic Workflow via Reductive Amination
Caption: Reductive amination workflow for the synthesis of the target compound.
Experimental Protocol (Representative)
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Imine Formation: To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methylpiperazine (1.1 eq). Stir the mixture at room temperature for 30-60 minutes. The formation of the intermediate iminium ion is typically rapid.
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Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any initial exotherm. The reaction is then stirred at room temperature for 12-24 hours. Reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Aqueous Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel. A gradient elution system, typically starting with DCM and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in DCM), is effective for isolating the pure product. The presence of a small amount of triethylamine (~0.5%) in the eluent can improve chromatography by preventing the basic product from tailing on the acidic silica gel.
Analytical Characterization: A Predictive Approach
A self-validating protocol for confirming the identity and purity of the synthesized compound would involve a combination of NMR spectroscopy, mass spectrometry, and chromatography. While experimental spectra are not available, the expected data can be reliably predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry. Key predicted signals include:
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Pyridine Ring: Three aromatic protons between δ 7.2-8.6 ppm. The proton at C2 of the pyridine ring will likely be the most downfield (δ ~8.5 ppm).
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Methylene Bridge (-CH₂-): A singlet at approximately δ 3.5-3.6 ppm, integrating to 2H.
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Piperazine Ring: A series of complex multiplets between δ 2.0-3.0 ppm for the seven piperazine protons. The asymmetry induced by the methyl group will render all these protons chemically non-equivalent.
-
Methyl Group (-CH₃): A doublet at approximately δ 1.0-1.1 ppm, integrating to 3H, coupled to the proton on the chiral center.
-
-
¹³C NMR: The carbon NMR spectrum should display 11 distinct signals corresponding to the 11 carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight. Under Electron Ionization (EI) or Electrospray Ionization (ESI), the key observations would be:
-
Molecular Ion (M⁺) or [M+H]⁺: A peak at m/z 191 (for EI) or m/z 192 (for ESI), corresponding to the molecular weight of the free base.
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Key Fragmentation: The most prominent fragmentation pathway is the benzylic cleavage, which would break the bond between the methylene bridge and the piperazine ring.
Diagram 3: Predicted Mass Spectrometry Fragmentation Pathway
Caption: Primary fragmentation pattern expected in the mass spectrum.
Potential Pharmacological Significance and Research Applications
The true value of 3-Methyl-1-(pyridin-3-ylmethyl)piperazine lies in its potential as a tool for drug discovery, particularly in neuropharmacology. The pyridinylmethyl-piperazine scaffold is a well-established pharmacophore that interacts with a range of CNS receptors. For instance, structurally related compounds have shown high affinity for dopamine and serotonin receptors.[2] One study identified a derivative, 3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, as a potent and selective antagonist for the human dopamine D₄ receptor, a target implicated in psychosis and cognitive disorders.[8]
The introduction of the 3-methyl group serves two key purposes for a drug developer:
-
Probing the Receptor Binding Pocket: The methyl group adds steric bulk, which can enhance or disrupt binding affinity and selectivity depending on the topology of the target receptor's active site. Synthesizing and testing both (R)- and (S)-enantiomers can provide crucial structure-activity relationship (SAR) data.
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Modulating Metabolism: The methyl group can alter the metabolic profile of the molecule, potentially blocking a site of metabolism and thereby improving its pharmacokinetic properties, such as half-life.
Diagram 4: Relationship of the Core Scaffold to Known Biological Targets
Caption: Known biological receptor families associated with the core chemical scaffold.
Given this context, 3-Methyl-1-(pyridin-3-ylmethyl)piperazine is an excellent candidate for screening in binding and functional assays for various G-protein coupled receptors (GPCRs) involved in neurotransmission. Its primary value is as a research chemical and building block for creating more complex molecules in lead optimization campaigns for neuropsychiatric disorders.
Conclusion
3-Methyl-1-(pyridin-3-ylmethyl)piperazine represents a logical next step in the exploration of the pharmacologically rich pyridinylmethyl-piperazine chemical space. While detailed experimental data on this specific molecule remains limited, this guide has provided a robust framework for its synthesis, purification, and analytical characterization based on established chemical principles. By understanding its structural nuances and the known biological activities of its parent scaffold, researchers are well-equipped to synthesize this compound and explore its potential as a novel modulator of CNS targets, contributing to the development of next-generation therapeutics.
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